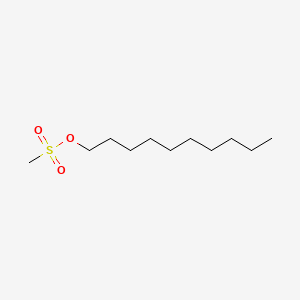

Methyl decanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl decane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-15(12,13)14-2/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLRWZAGVYHOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961513 | |

| Record name | Methyl decane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41233-29-8 | |

| Record name | Methyl decanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041233298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl decane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl decanesulfonate" synthesis from decanoic acid and methanol

An In-depth Technical Guide to the Synthesis of Alkyl Esters from Decanoic Acid and Methanol: A Comparative Study of Carboxylate vs. Sulfonate Esters

Abstract

This technical guide provides a comprehensive exploration of synthetic routes involving decanoic acid and methanol for the production of ester compounds. A critical distinction is made between the direct synthesis of methyl decanoate, a carboxylate ester, and the more complex, multi-step synthesis required for methyl decanesulfonate, a sulfonate ester. The premise of a direct conversion from a carboxylic acid to a sulfonate ester is addressed, with a scientifically grounded explanation of why this is not a feasible one-step transformation. We present a detailed protocol for the well-established Fischer-Speier esterification to yield methyl decanoate. Subsequently, a robust, multi-step synthetic pathway is proposed and detailed for the synthesis of this compound, starting from decanoic acid. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a thorough examination of the underlying chemical principles.

Introduction: Clarifying the Synthetic Target

In organic synthesis, precision in nomenclature is paramount as it dictates the molecular structure and, consequently, the chemical pathway. The query for a synthesis of "this compound" from decanoic acid and methanol presents a common point of confusion between two distinct classes of esters: carboxylate esters and sulfonate esters.

-

Methyl Decanoate (CH₃(CH₂)₈COOCH₃): This is a carboxylate ester, formed from the condensation of a carboxylic acid (decanoic acid) and an alcohol (methanol). This reaction is well-established and can be achieved directly.

-

This compound (CH₃(CH₂)₉SO₂OCH₃): This is a sulfonate ester. Its synthesis requires a sulfonic acid (decanesulfonic acid) and an alcohol (methanol). The sulfur atom in the sulfonate group fundamentally differentiates it from a carboxylate ester.

A direct conversion of the carboxyl group (-COOH) in decanoic acid to a sulfonate ester group (-SO₂OCH₃) using only methanol is not a chemically viable, single-step reaction. The carbon atom of the carboxyl group would need to be replaced by a sulfur atom, a transformation that requires a multi-step synthetic sequence.

This guide will therefore address two distinct synthetic objectives:

-

Part I: The direct synthesis of methyl decanoate from decanoic acid and methanol via Fischer-Speier esterification.

-

Part II: A proposed and detailed multi-step synthesis of This compound , originating from decanoic acid as the primary starting material.

Part I: Direct Synthesis of Methyl Decanoate via Fischer-Speier Esterification

The most direct reaction between decanoic acid and methanol yields methyl decanoate. This is a classic acid-catalyzed equilibrium reaction known as the Fischer-Speier esterification.[1]

Mechanistic Expertise: The "Why" Behind the Fischer Esterification

The Fischer esterification is a nucleophilic acyl substitution that, while reversible, can be driven to completion.[2] The key is the use of an acid catalyst (commonly H₂SO₄ or p-TsOH) and often an excess of the alcohol.[3]

Causality of Key Steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of decanoic acid. This is the crucial activation step. By protonating the oxygen, electron density is pulled away from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like methanol.[1]

-

Nucleophilic Attack: The methanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The departure of a water molecule reforms the carbonyl group, now as a protonated ester.

-

Deprotonation: The final step is the deprotonation of the ester, which regenerates the acid catalyst and yields the final product, methyl decanoate.

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using methanol as the solvent (a large excess) or by removing the water as it forms, in accordance with Le Châtelier's principle.[2][4]

Experimental Protocol: Synthesis of Methyl Decanoate

This protocol is a self-validating system designed for high conversion.

Materials:

-

Decanoic acid

-

Methanol (anhydrous, reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane or Diethyl Ether

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add decanoic acid (e.g., 17.2 g, 0.1 mol).

-

Reagent Addition: Add a large excess of methanol (e.g., 100 mL), which also serves as the solvent.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture. Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 150 mL of cold water.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL). The bicarbonate wash neutralizes the remaining acid catalyst.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and collect the filtrate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl decanoate.

-

Purification: The product can be further purified by vacuum distillation if high purity is required.

Data Presentation: Fischer Esterification

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 1:excess (Decanoic Acid:Methanol) | Drives equilibrium towards product formation.[4] |

| Catalyst | Conc. H₂SO₄ (catalytic amount) | Protonates the carbonyl for activation.[1] |

| Temperature | Reflux (~65°C) | Provides sufficient energy to overcome activation barrier. |

| Reaction Time | 4-6 hours | Allows the reaction to reach equilibrium/completion. |

| Expected Yield | >90% (with optimization) | Efficient and well-established reaction. |

Workflow Visualization: Fischer Esterification

Caption: Workflow for the synthesis of methyl decanoate.

Part II: Proposed Multi-Step Synthesis of this compound

Synthesizing this compound from decanoic acid requires a series of transformations to replace the carboxyl carbon with a sulfur atom and establish the sulfonate ester functionality. The following five-step route is a chemically sound and logical approach.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of this compound.

Step 1: Reduction of Decanoic Acid to 1-Decanol

-

Expertise & Causality: The first step must be the removal of the carbonyl oxygen. Carboxylic acids are resistant to many reducing agents, but powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃·THF) are effective. LiAlH₄ is chosen here for its high reactivity and efficiency in reducing carboxylic acids to primary alcohols.

-

Experimental Protocol:

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (e.g., 0.25 mol) in anhydrous diethyl ether or THF.

-

Addition: Cool the suspension to 0°C. Slowly add a solution of decanoic acid (0.1 mol) in the same anhydrous solvent dropwise. Caution: Vigorous H₂ gas evolution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Quench: Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filtration & Extraction: The resulting granular precipitate is filtered off. The filtrate is collected, and the solid is washed with more ether. The combined organic layers are dried and concentrated to yield 1-decanol.

-

Step 2: Conversion of 1-Decanol to 1-Bromodecane

-

Expertise & Causality: The hydroxyl group of an alcohol is a poor leaving group.[5] To facilitate the introduction of the sulfur moiety via nucleophilic substitution, the -OH group must be converted into a good leaving group, such as a halide. Phosphorus tribromide (PBr₃) is an excellent reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.

-

Experimental Protocol:

-

Setup: Place 1-decanol (0.1 mol) in a round-bottom flask equipped with a stir bar and cool to 0°C in an ice bath.

-

Addition: Slowly add PBr₃ (e.g., 0.04 mol) dropwise while maintaining the temperature below 10°C.

-

Reaction: After addition, remove the ice bath and stir at room temperature for 2 hours, then heat to 80-100°C for another 1-2 hours.

-

Workup: Cool the mixture, pour it onto ice, and separate the organic layer. Wash with cold water, dilute NaHCO₃, and brine. Dry over anhydrous CaCl₂ or MgSO₄.

-

Purification: Purify by vacuum distillation to obtain 1-bromodecane.

-

Step 3: Synthesis of Sodium Decanesulfonate

-

Expertise & Causality: This step introduces the sulfur atom into the molecule. The Strecker sulfite alkylation is a classic Sₙ2 reaction where the bromide is displaced by the sulfite ion. Sodium sulfite (Na₂SO₃) serves as the nucleophilic source of sulfur.

-

Experimental Protocol:

-

Setup: In a flask equipped with a reflux condenser, dissolve sodium sulfite (0.12 mol) in water.

-

Addition: Add 1-bromodecane (0.1 mol) and a phase-transfer catalyst like tetrabutylammonium bromide (optional, but improves rate).

-

Reaction: Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by the disappearance of the organic layer.

-

Isolation: Cool the reaction mixture. The product, sodium decanesulfonate, may precipitate upon cooling or can be isolated by evaporating the water. The crude salt is then washed with a non-polar solvent like hexane to remove any unreacted alkyl bromide and dried thoroughly.

-

Step 4: Conversion to Decanesulfonyl Chloride

-

Expertise & Causality: To form the sulfonate ester, the sulfonic acid salt must be activated. Conversion to a sulfonyl chloride creates a highly reactive electrophile at the sulfur atom. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard for this transformation.

-

Experimental Protocol:

-

Setup: Place the dry sodium decanesulfonate (0.1 mol) in a flask.

-

Addition: Carefully add thionyl chloride (e.g., 0.2-0.3 mol) and a catalytic amount of DMF.

-

Reaction: Heat the mixture gently under reflux until the evolution of SO₂ gas ceases.

-

Isolation: Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure. The residue is the crude decanesulfonyl chloride.

-

Step 5: Esterification of Decanesulfonyl Chloride with Methanol

-

Expertise & Causality: This is the final step where the target molecule is formed. The highly electrophilic sulfur of the sulfonyl chloride reacts readily with methanol.[6] A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, preventing it from causing side reactions.[7]

-

Experimental Protocol:

-

Setup: Dissolve the decanesulfonyl chloride (0.1 mol) in a suitable aprotic solvent like dichloromethane or THF in a flask cooled to 0°C.

-

Addition: Add methanol (0.12 mol) followed by the slow, dropwise addition of pyridine (0.12 mol).

-

Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for several hours until completion (monitored by TLC).

-

Workup: Dilute the reaction mixture with the solvent and wash with dilute HCl (to remove pyridine), water, and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography or vacuum distillation.

-

Conclusion

This guide has rigorously detailed the synthetic pathways involving decanoic acid and methanol. We have established that a direct synthesis yields methyl decanoate , a carboxylate ester, via the well-understood Fischer esterification. The synthesis of the target molecule, This compound , is a more complex endeavor that cannot be achieved directly from the specified starting materials. A viable, five-step synthetic route has been proposed and substantiated with mechanistic rationale and detailed protocols, providing a clear and accurate roadmap for researchers in the field. This distinction is critical for experimental design, ensuring that synthetic efforts are directed by sound chemical principles.

References

-

Lang, P. T., et al. (2001). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. PubMed. Available at: [Link]

-

Snodin, D. J. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. Available at: [Link]

-

Aqar, D. Y., et al. (2018). Esterification of decanoic acid with methanol using Amberlyst 15: Reaction kinetics. ResearchGate. Available at: [Link]

-

Aqar, D. Y., et al. (2022). Reaction mechanism of esterification and reaction product of decanoic acid with mixed alcohols. ResearchGate. Available at: [Link]

-

Aqar, D. Y., et al. (2018). Esterification of decanoic acid with methanol using Amberlyst 15: Reaction kinetics. Taylor & Francis Online. Available at: [Link]

-

National Center for Biotechnology Information. Methyl Methanesulfonate. PubChem. Available at: [Link]

-

Snodin, D. J. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid. ResearchGate. Available at: [Link]

-

University of Toronto. Fischer Esterification. University of Toronto. Available at: [Link]

-

Hawthorne, S. B., et al. (1999). Esterification of decanoic acid during supercritical fluid extraction employing either methanol-modified carbon dioxide or a methanol trap. PubMed. Available at: [Link]

-

Periodic Chemistry (2019). Sulfonate Esters. Periodic Chemistry. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Chemistry Steps. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Wikipedia. Available at: [Link]

- Cislak, F. E., & Hamilton, C. S. (1951). Process for preparing alkane sulfonic acids. Google Patents.

-

Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

-

The Organic Chemistry Tutor (2023). Alkyl Sulfonates: Preparation and Reactions. YouTube. Available at: [Link]

-

Leah4sci (2020). Alkyl Sulfonates. YouTube. Available at: [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. cerritos.edu [cerritos.edu]

- 5. periodicchemistry.com [periodicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

A Technical Guide to Decyl Derivatives: Navigating the Chemistry of Methyl Decanoate and Sodium Decanesulfonate

This technical guide addresses the potential ambiguity surrounding the term "Methyl decanesulfonate." While a direct and extensively documented chemical entity under this specific name is not prominent in common chemical databases, it is plausible that the intended subjects of interest are the structurally related and industrially significant compounds: Methyl decanoate and Sodium decanesulfonate . This document provides an in-depth exploration of these two molecules, tailored for researchers, scientists, and professionals in drug development. Each compound is discussed in a dedicated section, covering its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, thereby offering a comprehensive resource for laboratory and development settings.

Part 1: Methyl Decanoate - The Fatty Acid Ester

Methyl decanoate (also known as methyl caprate) is the methyl ester of decanoic acid, a saturated fatty acid. Its profile is characterized by its fruity aroma, which leads to its use in the flavor and fragrance industry. However, its utility extends into chemical synthesis and as a component in biodiesel.

Chemical Identity and Properties

A summary of the key properties of Methyl Decanoate is presented below:

| Property | Value | Citation(s) |

| CAS Number | 110-42-9 | [1] |

| Molecular Formula | C₁₁H₂₂O₂ | [2] |

| Molecular Weight | 186.3 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Pleasant, fruity-waxy, orange-like | [1] |

| Density | 0.871 g/mL at 20 °C | [2] |

| Boiling Point | 224 °C at 760 mmHg | [2][3] |

| Melting Point | -14 to -11 °C | [2][3] |

| Flash Point | 94.44 °C (202 °F) | [3] |

| Solubility | Insoluble in water; soluble in alcohol | [3] |

| Refractive Index | 1.424 to 1.427 at 20 °C | [3] |

Synthesis and Mechanism

Methyl decanoate is typically synthesized through the Fischer esterification of decanoic acid with methanol in the presence of an acid catalyst.

-

Causality of Experimental Choice : The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the decanoic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and thus, to drive the equilibrium towards the product (the ester), it is common to either use an excess of one reactant (typically methanol) or to remove the water formed during the reaction.

A generalized workflow for this synthesis is depicted below:

Caption: Fischer Esterification Workflow for Methyl Decanoate Synthesis.

Applications in Research and Development

Methyl decanoate's applications are diverse, ranging from being a fragrance ingredient to a chemical intermediate.[1]

-

Flavor and Fragrance : Its pleasant, fruity aroma makes it a valuable component in perfumes and as a flavoring agent in food products.[1]

-

Cosmetics : It is used in hair and oral care products for its mildness and scent.[1]

-

Biodiesel : As a fatty acid methyl ester, it is a component of biodiesel, contributing to cleaner-burning fuels.[1]

-

Chemical Synthesis : It serves as a starting material or intermediate in the synthesis of other chemicals, such as amides, plasticizers, and low-VOC solvents.[3]

Experimental Protocol: Synthesis of Methyl Decanoate

This protocol describes a laboratory-scale synthesis of methyl decanoate.

Materials:

-

Decanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup : In a round-bottom flask, combine decanoic acid and an excess of anhydrous methanol.

-

Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux : Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching : After cooling to room temperature, slowly add the reaction mixture to a separatory funnel containing water.

-

Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Washing : Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

-

Drying : Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal : Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification : Purify the crude methyl decanoate by fractional distillation under reduced pressure.

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat.[2]

-

Handling : Handle with gloves and dispose of them properly after use.[2] Wash hands thoroughly after handling.[2]

-

Storage : Store in a cool, dry, well-ventilated area.

-

Hazards : May cause skin and eye irritation.

Part 2: Sodium Decanesulfonate - The Anionic Surfactant

Sodium decanesulfonate is the sodium salt of decane-1-sulfonic acid. It is an anionic surfactant and an ion-pairing reagent used in chromatography.

Chemical Identity and Properties

A summary of the key properties of Sodium Decanesulfonate is presented below:

| Property | Value | Citation(s) |

| CAS Number | 13419-61-9 | [4][5][6][7] |

| Molecular Formula | C₁₀H₂₁NaO₃S | [5][6][8] |

| Molecular Weight | 244.33 g/mol | [5][6][7][8] |

| Appearance | White to cream crystalline powder | [4][9] |

| Melting Point | >300 °C | [7][9] |

| Solubility | Soluble in water | [4][8][9] |

| Stability | Stable, but hygroscopic. Incompatible with strong oxidizing agents. | [9] |

| Storage | Store below +30°C. | [9] |

Synthesis and Mechanism

The synthesis of sodium decanesulfonate can be achieved through the sulfonation of 1-decene followed by neutralization with a sodium base. A common method involves the reaction of 1-bromodecane with sodium sulfite.

-

Causality of Experimental Choice : This nucleophilic substitution reaction is effective because the sulfite ion is a good nucleophile and bromide is a good leaving group. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the ionic reactants.

A diagram illustrating the structure of Sodium Decanesulfonate is provided below:

Caption: Chemical Structure of Sodium Decanesulfonate.

Applications in Research and Development

Sodium decanesulfonate is primarily used for its surfactant properties and as a reagent in analytical chemistry.

-

Ion-Pair Chromatography : It is widely used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the separation of positively charged analytes.[8] The hydrophobic decyl chain interacts with the stationary phase, while the anionic sulfonate group pairs with the cationic analyte.

-

Anionic Surfactant : Its amphiphilic nature, with a long hydrophobic tail and a hydrophilic head, makes it an effective surfactant in various formulations.[4][8]

-

Capillary Electrophoresis : It has been used to determine the critical micelle concentration of anionic surfactants.[8]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

This protocol provides a general guideline for using sodium decanesulfonate as an ion-pairing reagent in RP-HPLC.

Objective : To separate a mixture of cationic analytes.

Materials:

-

HPLC system with a C18 column

-

Mobile phase A: Water with a specific concentration of sodium decanesulfonate (e.g., 5 mM) and a buffer (e.g., phosphate buffer) to control pH.

-

Mobile phase B: Acetonitrile or methanol.

-

Sample containing cationic analytes dissolved in the mobile phase.

Procedure:

-

Mobile Phase Preparation : Prepare the aqueous mobile phase (A) by dissolving the required amount of sodium decanesulfonate and buffer salts in HPLC-grade water. Filter and degas the mobile phase.

-

Column Equilibration : Equilibrate the C18 column with the initial mobile phase composition for a sufficient time to ensure a stable baseline. The ion-pairing reagent needs time to adsorb onto the stationary phase.

-

Sample Injection : Inject the prepared sample solution into the HPLC system.

-

Gradient Elution : Run a gradient from a lower to a higher percentage of the organic mobile phase (B) to elute the analytes. The hydrophobic interaction of the analyte-ion pair with the stationary phase is modulated by the organic solvent concentration.

-

Detection : Monitor the elution of the analytes using a suitable detector (e.g., UV-Vis detector).

-

Data Analysis : Analyze the resulting chromatogram to determine the retention times and peak areas of the separated analytes.

Self-Validation : The system is considered validated for the experiment when consistent retention times and peak shapes are observed for repeated injections of a standard solution.

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.

-

Handling : Avoid breathing dust.[10] Use in a well-ventilated area.[10] Avoid contact with skin and eyes.[10]

-

Storage : Keep the container tightly closed in a dry and well-ventilated place.[9] The substance is hygroscopic.[9]

-

Hazards : May cause skin irritation, serious eye irritation, and respiratory irritation.

References

[1] Exploring Methyl Decanoate: Your Essential Guide to Uses and Benefits. (2026). Google Cloud. [4] CAS 13419-61-9: Sodium decanesulfonate. CymitQuimica. [5] 13419-61-9 CAS | 1-DECANESULPHONIC ACID SODIUM SALT ANHYDROUS. Loba Chemie. [6] Decane-1-sulfonic acid sodium salt CAS 13419-61-9. Merck Millipore. [7] Sodium 1-decanesulfonate 98 13419-61-9. Sigma-Aldrich. [10] Safety Data Sheet. (2022). GREEN AGROCHEM. [2] Safety Data Sheet. (2025). Sigma-Aldrich. [3] methyl decanoate, 110-42-9. The Good Scents Company. [8] Sodium 1-decanesulfonate (D3412) - Product Information Sheet. Sigma-Aldrich. [9] Sodium decane-1-sulfonate | 13419-61-9. ChemicalBook. (2025).

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. methyl decanoate, 110-42-9 [thegoodscentscompany.com]

- 4. CAS 13419-61-9: Sodium decanesulfonate | CymitQuimica [cymitquimica.com]

- 5. 13419-61-9 CAS | 1-DECANESULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 03154 [lobachemie.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 1-癸烷磺酸钠 ~98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Sodium decane-1-sulfonate | 13419-61-9 [chemicalbook.com]

- 10. greenagrochem.com [greenagrochem.com]

An In-depth Technical Guide to the Solubility of Methyl Decanesulfonate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl decanesulfonate. In the absence of extensive published quantitative data, this document establishes a predictive framework for its solubility based on fundamental principles of chemical interactions and empirical data from analogous molecular structures. We present a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers in drug development and chemical synthesis to generate reliable, application-specific data. This guide is intended for scientists and professionals who require a deep understanding of the physicochemical properties of sulfonate esters to inform solvent selection, purification strategies, and formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound, a methyl ester of decanesulfonic acid, belongs to the class of sulfonate esters. These compounds are of significant interest in various chemical and pharmaceutical contexts, often serving as intermediates in organic synthesis. The solubility of a compound is a critical physicochemical parameter that dictates its behavior in solution, influencing reaction kinetics, purification efficiency, and bioavailability in drug formulations.

A thorough understanding of this compound's solubility in a range of organic solvents is paramount for:

-

Reaction Medium Selection: Choosing an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for optimizing reaction rates and yields.

-

Purification and Crystallization: The differential solubility of a target compound and its impurities in various solvents is the cornerstone of purification techniques like recrystallization.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvent systems is a key determinant of the final product's performance.

While sulfonation is a valued method for increasing the water solubility of hydrophobic molecules, the resulting sulfonate esters often exhibit limited solubility in many common organic solvents, posing challenges for their synthesis and purification.[1][2][3] This guide aims to provide a predictive understanding of this behavior for this compound and a practical approach to its empirical determination.

Theoretical Framework for Predicting Solubility

The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[4] This means that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound contains two distinct regions that influence its polarity and, consequently, its solubility:

-

The Sulfonate Ester Group (-SO₂-O-CH₃): This is a polar functional group due to the electronegativity difference between the sulfur, oxygen, and carbon atoms. This part of the molecule will have favorable interactions with polar solvents.

-

The Decyl Chain (C₁₀H₂₁-): This long alkyl chain is nonpolar and hydrophobic. It will interact favorably with nonpolar solvents through van der Waals forces.

The overall solubility of this compound in a given solvent will be determined by the balance of these two competing characteristics. As the carbon chain length increases in a homologous series of compounds, the nonpolar character becomes more dominant, generally leading to decreased solubility in polar solvents like water.[5]

Predicted Solubility of this compound in Common Organic Solvents

Based on the principles outlined above and data from analogous long-chain esters, a qualitative prediction of this compound's solubility in a range of common organic solvents is presented in Table 1. It is important to note that these are predictions and should be confirmed by experimental determination for any critical application.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Class | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | High | The long nonpolar decyl chain of this compound is expected to interact favorably with the nonpolar hexane molecules. |

| Toluene | Nonpolar (Aromatic) | Low | High | Similar to hexane, the nonpolar nature of toluene should effectively solvate the alkyl chain of this compound. |

| Diethyl Ether | Nonpolar | Low | Moderate to High | Diethyl ether is a relatively nonpolar solvent that should be a good solvent for the nonpolar tail of the molecule. |

| Dichloromethane | Polar Aprotic | Moderate | Moderate | As a moderately polar solvent, dichloromethane may provide a balance, solvating both the polar sulfonate group and the nonpolar alkyl chain to some extent. |

| Acetone | Polar Aprotic | High | Low to Moderate | The high polarity of acetone may not be ideal for the long nonpolar chain, but it could show some solubility due to interactions with the sulfonate ester group. |

| Ethyl Acetate | Polar Aprotic | Moderate | Moderate | Ethyl acetate's moderate polarity could offer a reasonable balance for solvating both ends of the this compound molecule. |

| Isopropanol | Polar Protic | High | Low to Moderate | The ability of isopropanol to hydrogen bond may not be sufficient to overcome the large nonpolar alkyl chain, but some solubility is expected.[6] |

| Ethanol | Polar Protic | High | Low | Similar to isopropanol, the long hydrophobic chain will likely limit solubility in ethanol despite the solvent's polarity. |

| Methanol | Polar Protic | High | Low | Methanol is a highly polar, hydrogen-bonding solvent, which is generally a poor solvent for compounds with long alkyl chains. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Low | The very high polarity of DMSO makes it an unfavorable solvent for the predominantly nonpolar this compound molecule. |

| Water | Polar Protic | Very High | Very Low/Insoluble | The large, nonpolar decyl chain will be highly hydrophobic, leading to negligible solubility in water.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, also known as the shake-flask method, is a robust and widely used technique.[7]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

-

Safety and Handling Precautions

Therefore, the following precautions are recommended when handling this compound:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Consult the SDS for the specific organic solvents being used and adhere to their handling and storage requirements.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While direct quantitative data is scarce, a predictive framework based on the principles of polarity and molecular structure has been established. The provided detailed experimental protocol offers a reliable method for researchers to determine the precise solubility of this compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation. Adherence to the outlined safety precautions is essential when working with this class of compounds.

References

- Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635.

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 16, 2026, from [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Hoerr, C. W., & Harwood, H. J. (1951). Solubilities of Saturated Fatty Acid Esters. The Journal of Organic Chemistry, 16(5), 779-791.

-

LibreTexts. (2023, January 22). Properties of Esters. Retrieved January 16, 2026, from [Link]

-

ChemBK. (2024, April 9). METHYL DECANOATE. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 16, 2026, from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023, December 29). Sulfonate. Retrieved January 16, 2026, from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]

-

YouTube. (2023, January 14). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Retrieved January 16, 2026, from [Link]

-

Figshare. (2010, July 1). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2010, July). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of α-sulfonated fatty acid esters. Retrieved January 16, 2026, from [Link]

Sources

- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. figshare.com [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. Methyl decanoate | 110-42-9 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Stability and Storage of Methyl Decanesulfonate

This guide provides a comprehensive overview of the critical stability and storage considerations for methyl decanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and safe handling of this potent alkylating agent.

Introduction: Understanding this compound

This compound (CH₃(CH₂)₉SO₃CH₃) is a sulfonate ester with a significant role in organic synthesis, often utilized as an alkylating agent. Its chemical structure, featuring a long alkyl chain and a reactive methanesulfonate leaving group, imparts unique properties that necessitate a thorough understanding of its stability profile for successful application and safe handling. Alkyl sulfonates, as a class, are known for their potent electrophilicity, which makes them valuable reagents but also introduces specific challenges related to their stability and handling.[1] This guide will delve into the chemical vulnerabilities of this compound, outline its degradation pathways, and provide robust protocols for its storage and handling to maintain its purity and ensure laboratory safety.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack and hydrolysis. While the methanesulfonate anion itself is remarkably stable, the ester linkage is the point of reactivity.[2]

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for sulfonate esters. The reaction involves the cleavage of the S-O bond by water, leading to the formation of decanesulfonic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Acidic Conditions: In acidic environments, the hydrolysis of sulfonate esters can be catalyzed. While most sulfonates exhibit stability under moderately acidic conditions, strong, hot acids can cleave the ester bond.[3] For instance, studies on related sulfonate esters have shown lability upon refluxing in strong acids like 6M HCl or 48% HBr.[3]

-

Neutral Conditions: At neutral pH, the hydrolysis rate is generally slow at ambient temperatures. However, elevated temperatures will accelerate degradation.

-

Basic Conditions: Under basic conditions, sulfonate esters are highly susceptible to hydrolysis via nucleophilic attack by hydroxide ions.[3] This reaction is typically much faster than in acidic or neutral conditions. Studies have shown that many sulfonate esters can be cleaved at room temperature with sodium hydroxide.[3]

The presence of water is a critical factor; anhydrous conditions, particularly when combined with acidity, can favor the formation of sulfonate esters from the corresponding sulfonic acid and alcohol, while the presence of water drives the equilibrium towards hydrolysis.[4][5]

Thermal Stability

There is limited specific data on the thermal decomposition of this compound. However, studies on the thermal decomposition of the structurally similar methyl decanoate show that at temperatures ranging from 773 to 1123 K (500 to 850 °C), significant degradation occurs, yielding a complex mixture of smaller hydrocarbons, olefins, and unsaturated esters.[6] For sulfonate esters, the thermal decomposition temperature is dependent on the nature of the alcohol moiety, with esters of primary alcohols being more stable than those of secondary or tertiary alcohols.[1] Given that methanesulfonates of bivalent transition metals show mass loss above 400°C, it can be inferred that the sulfonate group itself is thermally robust.[7] However, the ester linkage in this compound is the likely point of thermal cleavage.

Photostability

Recommended Storage and Handling Protocols

Given its nature as a potent alkylating agent, the storage and handling of this compound require stringent safety measures to protect both the integrity of the compound and the safety of laboratory personnel.[1]

Storage Conditions

To minimize degradation and ensure long-term stability, this compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. | Lower temperatures slow down the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, thereby reducing the risk of hydrolysis. |

| Container | Use a tightly sealed, chemically resistant container (e.g., amber glass bottle with a PTFE-lined cap). | Prevents exposure to moisture and light. Amber glass protects from potential photodegradation. |

| Location | Store in a dedicated, well-ventilated, and locked cabinet for potent compounds. | Ensures containment and prevents unauthorized access. Good ventilation is crucial to handle any potential vapor release. |

Incompatibility

This compound should be stored separately from the following classes of chemicals to prevent hazardous reactions:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]

-

Strong Acids and Bases: Will catalyze the hydrolysis of the ester, leading to degradation of the compound.[3][8]

-

Nucleophiles: As a potent electrophile, it will react with nucleophiles such as amines, thiols, and alcohols.[1] This reactivity is the basis of its utility but also a key incompatibility.

Safe Handling Procedures

Due to its potential as a potent alkylating agent and genotoxic compound, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).[9][10]

Engineering Controls:

-

Fume Hood/Containment Ventilated Enclosure (CVE): All weighing and handling of the solid or solutions should be performed in a certified chemical fume hood or a CVE to minimize inhalation exposure.

-

Glove Box/Isolator: For handling larger quantities or for procedures with a high risk of aerosol generation, a glove box or an isolator provides the highest level of containment.[10]

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation before use and change them frequently.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Lab Coat: A dedicated lab coat, preferably a disposable one or one made of a low-permeability material, should be worn.

-

Respiratory Protection: If there is a risk of exceeding the occupational exposure limit, a properly fitted respirator (e.g., an N95 or higher) should be used.

Waste Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste. It should be collected in a designated, sealed container and disposed of according to institutional and local regulations for hazardous chemical waste.

Experimental Protocols for Stability Assessment

To ensure the quality and define the shelf-life of this compound for a specific application, a formal stability testing program should be implemented.[11]

Protocol for pH-Dependent Hydrolysis Study

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analytical detection. Incubate the samples at a constant temperature (e.g., 25°C, 40°C, and 60°C).

-

Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

-

Quenching: Immediately quench the reaction if necessary (e.g., by neutralization or dilution in a cold mobile phase).

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any major degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics and calculate the rate constants and half-life.

Caption: Workflow for assessing the hydrolytic stability of this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a valuable synthetic reagent whose utility is intrinsically linked to its electrophilic nature. This same property, however, makes it susceptible to degradation, primarily through hydrolysis and reaction with nucleophiles. By understanding its chemical stability profile and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of the compound, the reproducibility of their experimental results, and, most importantly, a safe laboratory environment. A proactive approach to stability testing is highly recommended to establish a reliable shelf-life and to develop robust analytical methods for quality control.

References

- Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.

- Teasdale, A. (n.d.). Sulfonate Esters - How Real is the Risk?

- Novatia, LLC. (2010). A Kinetic Study of the Formation and Hydrolysis of Methanesulfonate Esters of Methanol, Ethanol, and 2-Propanol.

- BenchChem. (2025). Stability of methanesulfonamide in acidic and basic conditions.

- Weinreb, S. M. (2009).

- ResearchGate. (2025).

- Product Quality Research Institute (PQRI). (n.d.).

- Periodic Chemistry. (2019).

- Dagaut, P., et al. (2014).

- ACS Publications. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.

- PubMed. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.

- Inchem.org. (1996).

- ACS Publications. (2013).

- Egyptian Drug Authority. (n.d.). Stability Study Protocol.

- ResearchGate. (2025).

- American Cleaning Institute. (n.d.).

- University of Nevada, Las Vegas. (n.d.).

- Therapeutic Goods Administration (TGA). (2010). Performing ongoing stability testing for listed and complementary medicines.

- European Medicines Agency. (2023).

- International Council for Harmonisation (ICH). (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- University of California, Berkeley. (n.d.).

- Dagaut, P., et al. (2014). Experimental and modeling study of the thermal decomposition of methyl decanoate. Proceedings of the Combustion Institute, 35(1), 415-422.

- Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.

- Altasciences. (n.d.). CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS.

- A. E. Jiménez, et al. (2000). Photocatalytic degradation of DBSNa using solar energy.

- Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pqri.org [pqri.org]

- 5. pqri.org [pqri.org]

- 6. pqri.org [pqri.org]

- 7. WO1994018159A1 - Process to improve alkyl ester sulfonate surfactant compositions - Google Patents [patents.google.com]

- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 9. periodicchemistry.com [periodicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to Methyl Decanesulfonate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of methyl decanesulfonate, a long-chain alkyl sulfonate ester. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties, synthesis, and potential applications. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to ground the information in established scientific principles.

Introduction: The Dual Nature of Alkyl Sulfonates in Pharmaceutical Sciences

Alkyl sulfonate esters are a class of organic compounds with significant, albeit often contrasting, roles in the pharmaceutical industry. On one hand, their inherent reactivity makes them valuable intermediates in organic synthesis and has led to their exploration as active alkylating agents in chemotherapy. On the other hand, this same reactivity raises concerns about their potential as genotoxic impurities in active pharmaceutical ingredients (APIs).[1][2][3] this compound, as a member of this class, embodies this duality. Understanding its chemical behavior is paramount for its safe and effective use in a research and development setting.

This guide will delve into the fundamental molecular characteristics of this compound, provide a detailed protocol for its synthesis, explore its mechanistic role as an alkylating agent, and discuss the implications for drug development.

Core Molecular Profile of this compound

To effectively utilize any chemical compound, a thorough understanding of its basic molecular and physical properties is essential. The following table summarizes the key identifiers and calculated properties of this compound.

| Property | Value | Source |

| Chemical Name | Methyl 1-decanesulfonate | - |

| Synonyms | Methyl decylsulfonate | - |

| Molecular Formula | C11H24O3S | Calculated |

| Molecular Weight | 236.37 g/mol | Calculated |

| Canonical SMILES | CCCCCCCCCCS(=O)(=O)OC | - |

| Physical State | Expected to be a liquid or low-melting solid at room temperature | - |

Synthesis of this compound: A Laboratory-Scale Protocol

The synthesis of this compound can be achieved through several established methods for forming sulfonate esters. The protocol detailed below is a common and reliable laboratory-scale procedure involving the reaction of 1-decanesulfonyl chloride with methanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Underlying Principles of the Esterification Reaction

The formation of a sulfonate ester from a sulfonyl chloride and an alcohol is a nucleophilic acyl substitution-type reaction. The alcohol (methanol) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The departure of the chloride ion is facilitated by its stability as a leaving group. A tertiary amine base, such as triethylamine, is typically used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Detailed Experimental Protocol

Materials:

-

1-Decanesulfonyl chloride

-

Anhydrous methanol

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve 1-decanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq). Subsequently, add anhydrous methanol (1.2 eq) dropwise via the addition funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: DNA damage response pathway initiated by an alkylating agent.

Sulfonate Esters as Genotoxic Impurities

The very reactivity that imparts therapeutic potential to alkylating agents makes them a significant concern as impurities in drug substances. [1][2]Regulatory agencies have stringent limits on the presence of potentially mutagenic impurities, including sulfonate esters. [1]The formation of sulfonate esters can occur if a sulfonic acid is used in the presence of an alcohol during the synthesis or purification of an API. [2]Therefore, process chemists must design synthetic routes that avoid these conditions or implement rigorous purification and analytical testing to ensure the final API is free from such impurities.

Emerging Applications: Prodrug Strategies

The lability of the sulfonate ester linkage has also been cleverly exploited in the design of prodrugs. [4][5]In this approach, a sulfonate ester can act as a linker to temporarily mask a hydroxyl or other nucleophilic group on a parent drug molecule. This can improve the drug's solubility, stability, or pharmacokinetic profile. Once in the body, the linker can be cleaved by a specific biological trigger (e.g., an enzyme) to release the active drug at the desired site of action. [4]While less common than other prodrug strategies, the use of sulfonate linkers represents an innovative area of research.

Conclusion: A Compound of Significant Research Interest

This compound, while not a widely commercialized chemical, serves as an important model compound for understanding the behavior of long-chain alkyl sulfonate esters. Its synthesis is straightforward, and its reactivity as an alkylating agent provides a clear mechanism for its potential biological activity. For drug development professionals, the study of such compounds offers critical insights into both the development of novel anticancer agents and the crucial control of potentially genotoxic impurities. As synthetic methodologies and our understanding of cellular pathways continue to advance, the nuanced roles of molecules like this compound will undoubtedly continue to be an area of active and fruitful investigation.

References

-

Aidic. (n.d.). Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator. The Italian Association of Chemical Engineering. Retrieved from [Link]

- Azira, A., Tazerouti, A., & Canselier, J. P. (2008). Phase behavior of pseudoternary brine/alkane/alcoholsecondary alkanesulfonates systems. Journal of Thermal Analysis Calorimetry, 92, 759-759.

-

Colvin, M. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Retrieved from [Link]

-

Teasdale, A., Elder, D., & Chang, S. J. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. Retrieved from [Link]

-

Rawat, N., Alam, P., Bhonsle, A. K., Lemoupi Ngomade, S. B., & Atray, N. (2022). Valorization of used cooking oil as a source of anionic surfactant fatty acid methyl ester sulfonate: process optimization and characterization studies. ResearchGate. Retrieved from [Link]

-

Hanaya, K., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & Medicinal Chemistry Letters, 26(2), 545-550. Retrieved from [Link]

-

Chantarasiri, N., & Rirksomboon, T. (2012). Synthesis of methyl ester sulfonate surfactant from methyl ester. Petroleum and Petrochemical College - Theses. Retrieved from [Link]

-

BioPharma Notes. (2020, December 27). Alkylating agents. Retrieved from [Link]

-

Keio University. (2016). Development of a novel sulfonate ester-based prodrug strategy. Retrieved from [Link]

-

Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf. Retrieved from [Link]

-

Permadani, I., & Slamet, W. (2019). Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent. AIP Conference Proceedings, 2168(1), 020089. Retrieved from [Link]

-

Liu, Y., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Organic Process Research & Development, 26(9), 2686-2695. Retrieved from [Link]

-

Li, Y., et al. (2020). Synthesis and properties of secondary alkyl sulfonates. Journal of Dispersion Science and Technology, 41(10), 1479-1486. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

-

Sheikh, H. K., Arshad, T., & Kanwal, G. (2018). Aryl sulfonate based anticancer alkylating agents. Pakistan Journal of Pharmaceutical Sciences, 31(3(Suppl)), 1081-1085. Retrieved from [Link]

-

Slideshare. (n.d.). Alkylating agents -Medicinal Chemistry | PDF. Retrieved from [Link]

-

SciELO. (n.d.). synthesis and characterization o f sodium methyl ester sulfonate for chemically-enhanced oil recovery. Retrieved from [Link]

- Weil, J. K., Stirton, A. J., Smith, F. D., & Bistline, R. G. (1966). U.S. Patent No. 3,228,980. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). 1-decanesulfonic acid, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Unsung Architects of Modern Synthesis: A Technical Guide to the Discovery and Enduring Legacy of Sulfonate Esters

Abstract

In the intricate tapestry of organic chemistry, the sulfonate ester functional group stands as a cornerstone of synthetic strategy. Its unassuming structure belies a profound impact on the art of the possible in molecular construction. This in-depth technical guide navigates the historical arc of sulfonate esters, from their initial discovery to their contemporary applications in fields as diverse as pharmaceuticals and materials science. We will dissect the fundamental principles that govern their reactivity, explore the nuances of their synthesis, and provide field-proven insights into their practical application. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this indispensable class of organic compounds.

I. Genesis: The Dawn of the Sulfonate Ester

The story of sulfonate esters is intrinsically linked to the broader development of organosulfur chemistry in the 19th and early 20th centuries. While a singular "discovery" event is difficult to pinpoint, the foundational work on sulfonic acids and their derivatives laid the groundwork. Early investigations were often focused on the products of sulfonation reactions of aromatic compounds.

A significant milestone in the practical application and understanding of sulfonate esters can be traced to the work on p-toluenesulfonates (tosylates) . An early key reference on the tosylation of alcohols was published by Stuart Tipson in 1944, providing a systematic study of their preparation and utility.[1] This work helped to popularize the use of tosylates as a means of converting a poor leaving group (the hydroxyl group of an alcohol) into an excellent one.[1][2][3]

The rationale behind this transformation lies in the stability of the resulting sulfonate anion. The negative charge on the sulfonate anion is delocalized through resonance across the three oxygen atoms, rendering it a very weak base and therefore an excellent leaving group.[2][4] This fundamental insight paved the way for the widespread adoption of sulfonate esters in nucleophilic substitution and elimination reactions.

II. The Triumvirate of Reactivity: Mesylates, Tosylates, and Triflates

While numerous sulfonate esters have been developed, three have emerged as the workhorses of synthetic organic chemistry: methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). The choice between these is a strategic decision based on reactivity, stability, and cost.

| Sulfonate Ester | Abbreviation | Structure of R in R-SO₃- | Relative Reactivity | Key Features |

| Methanesulfonate | MsO | CH₃- | Good | Economical, good for many standard transformations. |

| p-Toluenesulfonate | TsO | p-CH₃C₆H₄- | Better | Often crystalline, aiding in purification; a classic and reliable choice. |

| Trifluoromethanesulfonate | TfO | CF₃- | Excellent | Extremely reactive due to the powerful electron-withdrawing trifluoromethyl group; ideal for unreactive substrates.[1] |

The generally accepted order of reactivity is Triflate > Tosylate > Mesylate. This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions, which is influenced by the electronic properties of the substituent on the sulfonyl group.

III. The Art of Synthesis: From Alcohols to Activated Esters

The most common and direct method for the synthesis of sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a base.[2][5] This reaction proceeds via a nucleophilic attack of the alcohol oxygen onto the electrophilic sulfur atom of the sulfonyl chloride. The base, typically a non-nucleophilic amine such as pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct.[1][4]

Generalized Synthesis of a Sulfonate Ester

Caption: Generalized reaction for the synthesis of a sulfonate ester.

Experimental Protocol: Synthesis of a Tosylate from an Alcohol

The following is a representative protocol for the tosylation of an alcohol:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 eq).

-

Dissolution: The alcohol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: A non-nucleophilic base such as pyridine (1.5 eq) is added.

-

Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-12 hours, monitoring by TLC.

-

Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

It is crucial to note that the stereochemistry at the alcohol's carbon center is retained during the formation of the sulfonate ester, as the C-O bond is not broken in this step.[1][4]

Mechanistic Insight: The Role of Pyridine

Caption: Simplified mechanism of sulfonate ester formation.

While the direct reaction between the alcohol and sulfonyl chloride is possible, in the presence of pyridine, an alternative, often faster, catalytic pathway can occur.[6] Pyridine can act as a nucleophilic catalyst, first attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. The alcohol then displaces the pyridine leaving group.

IV. The Sulfonate Ester in Action: A Gateway to Diverse Functionality

The primary utility of sulfonate esters lies in their ability to transform alcohols into versatile electrophiles for a wide array of nucleophilic substitution and elimination reactions.[2][7]

Nucleophilic Substitution

Once formed, the sulfonate ester can be readily displaced by a wide range of nucleophiles. This two-step sequence (sulfonylation followed by substitution) allows for the conversion of alcohols to a vast array of other functional groups, a transformation that is often difficult to achieve directly.

Caption: General nucleophilic substitution reaction of a sulfonate ester.

Elimination Reactions

In the presence of a non-nucleophilic base, sulfonate esters can undergo elimination reactions to form alkenes. The choice of base and reaction conditions can often be tuned to favor either substitution or elimination.

V. Modern Frontiers and Industrial Relevance

The impact of sulfonate ester chemistry extends far beyond the academic laboratory. In the pharmaceutical industry, the formation and control of sulfonate esters are of significant regulatory concern.[8][9][10] Certain sulfonate esters, particularly those of lower alcohols, are potent alkylating agents with the potential to be genotoxic.[8][9] Consequently, rigorous analytical methods and process controls are required to ensure their absence in active pharmaceutical ingredients (APIs).[8][10]

Despite these concerns, sulfonate esters remain indispensable tools in drug discovery and development. Their predictable reactivity and stereochemical fidelity make them ideal for the construction of complex molecular architectures. The sulfonamide functional group, often synthesized from sulfonyl chlorides (the precursors to sulfonate esters), is a prominent feature in a multitude of life-saving drugs.[5][11]

Furthermore, sulfonate esters are utilized in materials science, for example, in the synthesis of surfactants and ion-exchange resins.[12] Their ability to introduce charged or polar functional groups makes them valuable for modifying the properties of polymers and surfaces.

VI. Conclusion and Future Outlook

From their foundational role in establishing the principles of leaving group chemistry to their continued application in cutting-edge research, sulfonate esters have proven to be an enduring and versatile functional group. The journey from their initial characterization to their current status as indispensable synthetic tools is a testament to the power of fundamental chemical principles. As the demands for molecular complexity and efficiency in chemical synthesis continue to grow, the humble sulfonate ester is certain to remain a key player in the ongoing quest to design and create new molecules with novel functions. The continued development of new sulfonylation reagents and catalytic methods promises to further expand the synthetic chemist's toolkit, ensuring the legacy of the sulfonate ester for generations to come.

VII. References

-

Kraus, M. (1943). Arbeitsgemeinschaft Farben and Lacke, (5 and 6), 27-28.

-

Tipson, R. S. (1944). On Esters of p-Toluenesulfonic Acid. The Journal of Organic Chemistry, 09(3), 235–241.

-

Gelmo, P. (1907). J. Prakt. Chem., 77, 369-382.

-

Wikipedia. (n.d.). Sulfonate. In Wikipedia. Retrieved from [Link]

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

-

Baum, J. C., Durkin, K. A., Precedo, L., O'Blenes, S. B., Goehl, J. E., Langler, R. F., ... & Smith, L. L. (1991). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 69(11), 2127–2133.

-

Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters (Doctoral thesis, UCL (University College London)).

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.

-

Teasdale, A., Delaney, E. J., Eyley, S. C., Jacq, K., Taylor-Worth, K., Lipczynski, A., ... & David, F. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999–1007.

-

Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

-

Yandex. (n.d.). Alcohols to Tosylates and Mesylates. Retrieved from [Link]

-